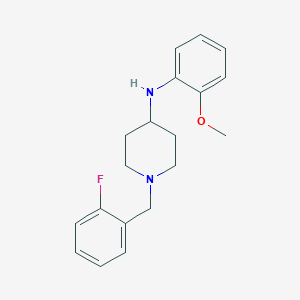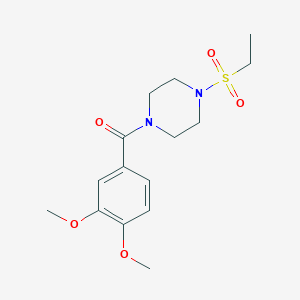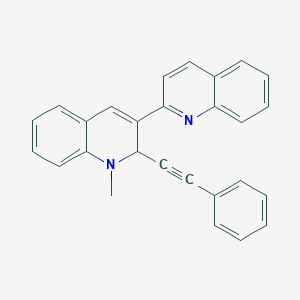![molecular formula C11H16N2O B15154976 N-[3-(propan-2-yl)phenyl]glycinamide](/img/structure/B15154976.png)
N-[3-(propan-2-yl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(propan-2-yl)phenyl]glycinamide is an organic compound belonging to the class of phenylglycinamides It features a phenyl ring substituted with an isopropyl group at the meta position and an amino acid-derived amide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-(propan-2-yl)aniline as the starting material.
Reaction Steps: The aniline undergoes acylation with chloroacetic acid to form the corresponding amide.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: N-[3-(propan-2-yl)phenyl]glycine.
Reduction: N-[3-(propan-2-yl)phenyl]ethanamine.
Substitution: this compound derivatives with nitro or halogen substituents.
Scientific Research Applications
N-[3-(propan-2-yl)phenyl]glycinamide has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(propan-2-yl)phenyl]glycinamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.
Pathways: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, and pathways involved in oxidative stress, such as the Nrf2 pathway.
Comparison with Similar Compounds
N-[3-(propan-2-yl)phenyl]glycinamide is compared with other phenylglycinamides and related compounds:
Phenylglycinamide: Similar structure but lacks the isopropyl group.
N-[3-(butan-2-yl)phenyl]glycinamide: Similar but with a longer alkyl chain.
N-[3-(propyl)phenyl]glycinamide: Similar but with a straight-chain alkyl group.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
OATOFJGQQJVXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)
![3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)



![N-(3,4-dimethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B15154924.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15154947.png)
![N-{1-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B15154963.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-methylphenyl)glycinamide](/img/structure/B15154982.png)
![Methyl (5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B15154990.png)
![Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15154998.png)
![N-(2-methoxyphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B15155006.png)
